5-Iodo-A-85380

Description

Propriétés

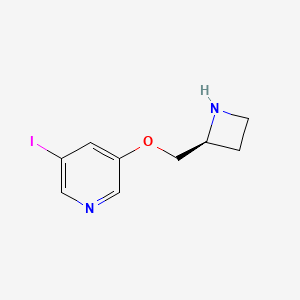

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVRGRXOYDTUEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175620 | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213550-82-4 | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Iodo-A-85380: A Technical Guide for Advanced Neuroreceptor Research

This guide provides an in-depth technical overview of 5-Iodo-A-85380, a pivotal tool in contemporary neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the chemical, pharmacological, and functional characteristics of this potent nicotinic acetylcholine receptor (nAChR) agonist. We will explore the causality behind its molecular design, its exceptional selectivity, and the practical applications that have established it as a gold-standard molecular probe.

Core Molecular Profile and Physicochemical Properties

5-Iodo-A-85380, systematically named 3-((2S)-2-Azetidinylmethoxy)-5-iodopyridine, is a synthetic analog of the parent compound A-85380.[1] The strategic introduction of an iodine atom at the 5-position of the pyridine ring was a critical design choice, enhancing both the potency and selectivity for specific nAChR subtypes. This modification also facilitates radiolabeling with iodine isotopes (e.g., ¹²³I or ¹²⁵I), which is fundamental to its application in in vivo imaging modalities like Single Photon Emission Computed Tomography (SPECT).[2][3]

The compound is typically supplied as a dihydrochloride salt, which improves its stability and solubility in aqueous solutions.[4]

Table 1: Physicochemical Properties of 5-Iodo-A-85380 Dihydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride | [4] |

| Molecular Formula | C₉H₁₁IN₂O · 2HCl | [4] |

| Molecular Weight | 363.03 g/mol (dihydrochloride salt) | [4] |

| CAS Number | 1217837-17-6 (dihydrochloride salt) | [4] |

| Appearance | Off-white to white powder/solid | [4] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [4] |

| Storage | Desiccate at +4°C for long-term stability |

Pharmacological Profile: A High-Affinity, Subtype-Selective Agonist

The primary utility of 5-Iodo-A-85380 stems from its remarkable affinity and selectivity for the α4β2* and α6β2* subtypes of nicotinic acetylcholine receptors, which are the most abundant nAChR subtypes in the central nervous system.[5] The asterisk (*) indicates that other subunits may be present in the receptor complex.

Unprecedented Binding Affinity

5-Iodo-A-85380 exhibits picomolar binding affinity for α4β2 nAChRs, with reported Kᵢ values of 12 pM and 10 pM for human and rat receptors, respectively.[2][3] This high affinity allows for the effective labeling and study of these receptors even at low concentrations, minimizing off-target effects.

Exceptional Subtype Selectivity

A key advantage of 5-Iodo-A-85380 over other nAChR ligands, such as the non-selective agonist epibatidine, is its profound selectivity.[2][3] It displays significantly lower affinity for other nAChR subtypes, including:

-

~5000-fold selectivity over the α3β4 subtype.

-

~25,000-fold selectivity over the α7 subtype.

-

~140,000-fold selectivity over the muscle-type nAChR.

This high degree of selectivity is crucial for dissecting the specific physiological and pathological roles of the α4β2* and α6β2* receptor populations without the confounding influence of other nAChR subtypes. This selectivity has been experimentally validated in knockout mouse models, where the binding of radiolabeled 5-Iodo-A-85380 is absent in brain regions of mice lacking the β2 subunit.[2][3]

Agonist Functionality with Stoichiometry-Dependent Efficacy

5-Iodo-A-85380 acts as a potent agonist at α4β2* and α6β2* nAChRs.[5] Interestingly, its functional efficacy is dependent on the stoichiometry of the α4β2 receptor. The α4β2 nAChRs can exist in two primary isoforms: a high-sensitivity (HS) form with a (α4)₂(β2)₃ stoichiometry and a low-sensitivity (LS) form with a (α4)₃(β2)₂ stoichiometry.[5]

-

Full Agonist at the high-sensitivity (HS) α4(2)β2(3) nAChRs.[5][6]

-

Partial Agonist at the low-sensitivity (LS) α4(3)β2(2) nAChRs and α6-containing subtypes.[5][6]

This differential activity provides a unique pharmacological tool to investigate the distinct roles of these two α4β2 receptor populations in the brain.

Figure 1: Binding profile of 5-Iodo-A-85380 across nAChR subtypes.

Application as a Research Tool: Radiolabeling and In Vivo Imaging

The presence of the iodine atom in the 5-Iodo-A-85380 structure is a deliberate design feature for radiolabeling, making it an invaluable tool for in vivo imaging studies.

Radiolabeling Protocol

5-Iodo-A-85380 is readily labeled with iodine-123 ([¹²³I]) for SPECT imaging or iodine-125 ([¹²⁵I]) for in vitro autoradiography.[2][3] The synthesis of the radiolabeled compound typically involves the radioiodination of a suitable precursor.

Workflow: [¹²⁵I]5-Iodo-A-85380 for In Vitro Autoradiography

Sources

- 1. A-85380 - Wikipedia [en.wikipedia.org]

- 2. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 5-Iodo-A-85380 on Nicotinic Acetylcholine Receptors (nAChRs)

Abstract

5-Iodo-A-85380, a radio-iodinated analog of the potent nicotinic agonist A-85380, has emerged as an indispensable pharmacological tool for the investigation of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Initially developed as a high-affinity radioligand for in vivo imaging, its detailed characterization has revealed a complex and highly selective mechanism of action.[3][4][5] This guide provides a comprehensive analysis of 5-Iodo-A-85380's interaction with nAChR subtypes, detailing its binding profile, functional pharmacology, and the experimental methodologies used to elucidate its mechanism. We explore its profound selectivity for β2-containing receptors, its differential efficacy at distinct α4β2 stoichiometries, and its utility in dissecting the roles of these receptors in neural signaling and disease.

Introduction: The Landscape of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[6] These receptors are pentameric structures, assembled from a diverse array of subunits (e.g., α1-α10, β1-β4) to form a central ion-permeable pore.[7] This combinatorial diversity gives rise to a multitude of nAChR subtypes, each with distinct anatomical distributions, physiological roles, and pharmacological profiles.

The α4β2* nAChR subtype (* indicates the potential presence of other subunits) is the most abundant high-affinity nicotine-binding receptor in the mammalian brain and is a primary target in the study of nicotine addiction, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and pain.[1][6][8] The development of subtype-selective ligands is therefore critical for both understanding the function of specific nAChR subtypes and for designing targeted therapeutics. 5-Iodo-A-85380 was synthesized to meet this need, providing a tool with high potency and selectivity that has been instrumental in characterizing β2-containing nAChRs.[1][3][7]

Binding Affinity and Subtype Selectivity: A Profile of Precision

The defining characteristic of 5-Iodo-A-85380 is its exceptionally high affinity and selectivity for the α4β2* nAChR subtype. This precision allows researchers to isolate and study the function of this receptor population with minimal off-target effects.

Quantitative Binding Profile

Radioligand binding assays have quantitatively established the superior affinity of 5-Iodo-A-85380 for α4β2 nAChRs compared to other subtypes. The dissociation constant (Kd) in rat and human brain preparations is in the low picomolar range, indicating a very stable ligand-receptor complex.[3] Its selectivity is evident when compared to other endogenous nAChR subtypes. For instance, it is approximately 850-fold more potent at α4β2* binding sites than at α3β4 subtypes and 27,000-fold more potent than at α7 subtypes.[9]

| nAChR Subtype | Ligand | Binding Affinity (Kd or Ki) | Selectivity Ratio (vs. α4β2) | Source |

| α4β2 | 5-Iodo-A-85380 | 10-12 pM | 1 | [3] |

| α3β4 | 5-Iodo-A-85380 | ~8.5 nM | ~850x lower | [9] |

| α7 | 5-Iodo-A-85380 | ~270 nM | ~27,000x lower | [9] |

| Muscle-type | 5-Iodo-A-85380 | High nM to µM range | >10,000x lower | [3] |

Causality Behind Selectivity: The Role of the β2 Subunit

The critical importance of the β2 subunit to the binding of 5-Iodo-A-85380 was authoritatively demonstrated in experiments using knockout mice. In mice homozygous for a null mutation in the β2 subunit gene, specific binding of [¹²⁵I]5-Iodo-A-85380 in the brain is completely absent.[3] This provides conclusive evidence that the β2 subunit is an essential component of the high-affinity binding site for this ligand.

An Important Nuance: Activity at α6-containing nAChRs

While initially lauded for its α4β2* selectivity, further research revealed that 5-Iodo-A-85380 also binds with high affinity to other β2-containing receptors, notably the α6β2* subtype.[9][10] Competitive binding studies have shown that A-85380, the parent compound, can fully inhibit the binding of α-conotoxin MII, a ligand selective for α6* and α3* nAChRs.[10] Functional assays confirm that 5-Iodo-A-85380 is a potent agonist at α6β2* receptors, which are densely expressed on dopaminergic terminals in the striatum.[9][11] This makes it a valuable tool for studying dopaminergic systems but requires careful interpretation of results in brain regions where both α4β2* and α6β2* are present.

Functional Pharmacology: A Stoichiometry-Dependent Agonist

5-Iodo-A-85380 functions as a potent agonist, activating nAChRs to induce ion channel opening and subsequent cellular depolarization. However, its efficacy—the degree to which it activates the receptor—is not uniform. It exhibits differential activity that depends on the specific subunit stoichiometry of the α4β2 receptor.

The α4β2 nAChRs can assemble into two primary functional isoforms: a high-sensitivity (HS) form with a (α4)₂(β2)₃ stoichiometry and a low-sensitivity (LS) form with a (α4)₃(β2)₂ stoichiometry.[1] Electrophysiological studies have revealed that 5-Iodo-A-85380 acts as a full agonist on the high-sensitivity (HS) α4(2)β2(3) nAChRs but as a partial agonist on the low-sensitivity (LS) α4(3)β2(2) and α6-containing subtypes.[1][2][12]

This differential efficacy is a critical mechanistic detail. As a full agonist at HS receptors, it can elicit a maximal physiological response, such as robust neurotransmitter release. As a partial agonist at LS and α6* receptors, it produces a submaximal response while occupying the receptor, which can competitively antagonize the effects of a full agonist like nicotine.[13]

Signaling Pathway Activation

Upon binding to the extracellular domain of a β2-containing nAChR, 5-Iodo-A-85380 induces a conformational change that opens the central ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. The resulting excitatory postsynaptic potential (EPSP) can trigger an action potential. The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades that can modulate gene expression and, critically, trigger the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[9]

Caption: Signaling pathway of 5-Iodo-A-85380 at a target nAChR.

Key Experimental Methodologies and Self-Validating Protocols

The characterization of 5-Iodo-A-85380's mechanism of action relies on a foundation of robust experimental techniques. The trustworthiness of the data stems from the self-validating nature of these protocols, where specificity is confirmed through competition with known ligands and the use of genetic knockout models.

Protocol: Radioligand Competitive Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) and selectivity of a test compound. The causality is clear: a compound with high affinity for the target receptor will effectively displace a known radioligand at low concentrations.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat thalamus, rich in α4β2 nAChRs) in a buffered solution and prepare a membrane fraction via centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed, low concentration of [¹²⁵I]5-Iodo-A-85380.

-

Competition: In parallel tubes, add increasing concentrations of the unlabeled test compound (or a known reference ligand like nicotine or epibatidine).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C). The slow dissociation rate of [¹²⁵I]5-Iodo-A-85380 necessitates a longer incubation to ensure equilibrium is reached.[3]

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the competitor. Fit the data to a one-site or two-site competition model to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Validation: Non-specific binding is determined in the presence of a saturating concentration of a high-affinity unlabeled ligand (e.g., 1 µM epibatidine).

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This powerful technique allows for the direct measurement of ion channel function in a controlled environment, providing data on a compound's potency (EC₅₀) and efficacy (Imax). The choice of expressing specific nAChR subunit combinations in Xenopus oocytes allows for the unambiguous assignment of pharmacological effects to a defined receptor subtype.[1]

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and microinject them with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Clamping: Place an oocyte in a recording chamber continuously perfused with a Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).[1]

-

Drug Application: Apply the agonist (5-Iodo-A-85380) to the oocyte via the perfusion system at various concentrations.

-

Current Measurement: Record the inward current generated by the influx of cations through the activated nAChR channels.

-

Data Acquisition: Wash out the drug between applications until the current returns to baseline. Repeat with a range of concentrations to generate a full dose-response curve.

-

Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data to the Hill equation to determine the EC₅₀ (concentration that elicits a half-maximal response) and the Imax (maximal current).

-

Validation: To determine partial vs. full agonism, compare the Imax of 5-Iodo-A-85380 to that of a known full agonist (e.g., acetylcholine or epibatidine) on the same oocyte.

Caption: Experimental workflow for TEVC electrophysiology.

Conclusion and Broader Implications

5-Iodo-A-85380 is a highly selective, high-affinity agonist for β2-containing nAChRs, with a primary affinity for α4β2* and α6β2* subtypes. Its mechanism is distinguished by a potent, stoichiometry-dependent agonism, acting as a full agonist at high-sensitivity (α4)₂(β2)₃ receptors and a partial agonist at low-sensitivity (α4)₃(β2)₂ and α6-containing receptors. This complex pharmacological profile, elucidated through rigorous binding and functional assays, makes it an invaluable probe for dissecting the physiological and pathological roles of these specific nAChR subtypes. Its properties have solidified its status as a superior radioligand for in vitro and in vivo studies, including SPECT imaging, advancing our understanding of the nicotinic cholinergic system in health and disease.[3][4][7]

References

-

Mukhin, A. G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642–649. [Link]

-

Sharples, C. G., et al. (2002). Functional responses and subunit composition of presynaptic nicotinic receptor subtypes explored using the novel agonist 5-iodo-A-85380. The Journal of Neuroscience, 22(16), 6979–6988. [Link]

-

Akinola, L., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Journal of Psychopharmacology, 36(11), 1280–1293. [Link]

-

Kulak, J. M., et al. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. Journal of Neurochemistry, 81(2), 403–406. [Link]

-

Akinola, L., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. ResearchGate. [Link]

-

Akinola, L., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. PubMed. [Link]

-

Vaupel, D. B., et al. (1998). In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Neuroreport, 9(10), 2311–2317. [Link]

-

Xiao, Y., et al. (2009). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. Journal of Pharmacology and Experimental Therapeutics, 328(2), 576–585. [Link]

-

Lukas, R. J., et al. (2009). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(9), 1987–1995. [Link]

-

Vaupel, D. B., et al. (1998). In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Vrije Universiteit Amsterdam Research Portal. [Link]

-

Glick, S. D., et al. (2003). Self-administration of 5-iodo-A-85380, a beta2-selective nicotinic receptor ligand, by operantly trained rats. Psychopharmacology, 168(3), 263–268. [Link]

-

Wikipedia. A-85380. Wikipedia. [Link]

-

Zoli, M., et al. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of Neuroscience, 22(20), 8785–8789. [Link]

-

de la Torre, D., et al. (2021). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Frontiers in Molecular Biosciences, 8, 794340. [Link]

-

Arias, H. R., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(9), 1359. [Link]

-

Janickova, H., et al. (2022). Nicotinic Acetylcholine Receptors Expressed by Striatal Interneurons Inhibit Striatal Activity and Control Striatal-Dependent Behaviors. The Journal of Neuroscience, 42(13), 2731–2747. [Link]

Sources

- 1. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 乙酰胆碱受体(烟碱型) [sigmaaldrich.com]

- 8. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional responses and subunit composition of presynaptic nicotinic receptor subtypes explored using the novel agonist 5-iodo-A-85380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 5-Iodo-A-85380 Binding to α4β2 Nicotinic Acetylcholine Receptors

Abstract

This technical guide provides a comprehensive framework for researchers, neuroscientists, and drug development professionals on the characterization of 5-Iodo-A-85380, a pivotal high-affinity agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). We delve into the quantitative analysis of its binding affinity, the structural underpinnings of its potent interaction, its functional consequences at receptors of differing stoichiometries, and its critical application in preclinical and clinical neuroimaging. This document synthesizes field-proven insights with detailed, actionable protocols for radioligand binding and functional electrophysiology assays, designed to ensure scientific rigor and data reproducibility.

Introduction: The α4β2 nAChR and the Significance of 5-Iodo-A-85380

The α4β2 nicotinic acetylcholine receptor is the most abundant high-affinity nicotinic receptor subtype in the mammalian central nervous system.[1] As a ligand-gated ion channel, it plays a crucial role in a multitude of physiological processes, including learning, memory, and attention. Its dysfunction is implicated in numerous neurological and psychiatric conditions, such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and epilepsy, making it a prime target for therapeutic intervention.[2][3]

The study of this receptor has been significantly advanced by the development of selective, high-affinity ligands. Among these, 5-Iodo-A-85380 (5-I-A-85380) has emerged as an indispensable research tool.[2] It is a structural analog of A-85380, engineered to possess exceptionally high affinity and selectivity for the α4β2 subtype.[4] Its ability to be radiolabeled with iodine isotopes (¹²³I or ¹²⁵I) without compromising its binding profile has made it a superior radioligand for both in vitro characterization and in vivo imaging via Single Photon Emission Computed Tomography (SPECT).[4][5]

This guide will provide the scientific foundation and practical methodologies required to fully characterize the interaction of 5-Iodo-A-85380 with α4β2 nAChRs.

Binding Profile: Affinity and Selectivity

The defining characteristic of 5-Iodo-A-85380 is its exceptionally high affinity for the α4β2 nAChR. Radioligand binding studies have consistently demonstrated binding affinities in the low picomolar range, comparable to that of the potent nicotinic agonist epibatidine.[4]

A critical advantage of 5-Iodo-A-85380 over other ligands like epibatidine is its superior selectivity for the α4β2 subtype.[4] This selectivity is paramount for accurately probing the function and distribution of this specific receptor population without the confounding effects of off-target binding.

| Parameter | Species / Tissue | Value | Selectivity vs. α3β4 | Selectivity vs. α7 | Selectivity vs. Muscle-type | Source |

| Kd | Rat Brain | 10 pM | >5,000-fold | >25,000-fold | >140,000-fold | [4] |

| Kd | Human Brain | 12 pM | N/A | N/A | N/A | [4] |

| Ki | Rat Brain | 10 pM | ~5,100-fold | ~25,000-fold | ~140,000-fold | [6] |

Table 1: Binding Affinity and Selectivity Profile of 5-Iodo-A-85380.

Structural Basis of High-Affinity Binding

The potent and selective binding of 5-Iodo-A-85380 is dictated by specific molecular interactions within the agonist binding pocket of the α4β2 receptor, located at the interface between an α4 and a β2 subunit. The fundamental pharmacophore for high-affinity ligands at this site includes a basic nitrogen atom and a hydrogen bond acceptor, typically a pyridine nitrogen.[5]

Recent advances in cryo-electron microscopy (cryo-EM) have provided a high-resolution structure of the human α4β2 receptor with 5-Iodo-A-85380 bound.[7] These structural data reveal that the protonated azetidinyl nitrogen of the ligand forms a critical cation-π interaction with a tryptophan residue (TrpB) in the binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor with a backbone amide from a key residue on the principal α4 subunit face. The iodine atom occupies a hydrophobic sub-pocket, contributing to the overall binding energy and selectivity profile of the molecule.[7]

Functional Characterization: A Stoichiometry-Dependent Agonist

Beyond simple binding, it is crucial to understand the functional consequence of ligand engagement. The α4β2 nAChR is known to exist in two primary functional stoichiometries with distinct pharmacological properties: a high-sensitivity (HS) isoform with a (α4)₂(β2)₃ subunit arrangement and a low-sensitivity (LS) isoform with a (α4)₃(β2)₂ arrangement.[2][8]

Functional studies, typically performed using two-electrode voltage clamp or patch-clamp electrophysiology, have revealed that 5-Iodo-A-85380 is a potent agonist at both isoforms but with differential efficacy.[2][9]

-

At High-Sensitivity (HS) (α4)₂(β2)₃ receptors: 5-Iodo-A-85380 acts as a full agonist , eliciting a maximal response comparable to or greater than the endogenous neurotransmitter, acetylcholine.[2][3]

-

At Low-Sensitivity (LS) (α4)₃(β2)₂ receptors: 5-Iodo-A-85380 acts as a partial agonist , producing a submaximal response even at saturating concentrations.[2][3]

This differential activity is a critical consideration for interpreting experimental results, as the relative expression of HS and LS isoforms can vary between brain regions and experimental systems.

Experimental Protocols: A Practical Guide

This section provides validated, step-by-step protocols for determining the binding affinity and functional potency of 5-Iodo-A-85380.

Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibition constant (Kᵢ) for unlabeled 5-Iodo-A-85380 by measuring its ability to compete with a known radiolabeled ligand, such as [³H]epibatidine, for binding to α4β2 nAChRs.

Principle: A fixed concentration of high-affinity radioligand ([³H]epibatidine) is incubated with a source of α4β2 receptors (e.g., membranes from transfected cells or brain tissue) in the presence of increasing concentrations of the unlabeled competitor (5-Iodo-A-85380). As the competitor concentration increases, it displaces the radioligand, reducing the measured radioactivity. The concentration of competitor that displaces 50% of the specific radioligand binding is the IC₅₀.

Figure 1. Principle of the competitive binding assay.

A. Materials

-

Receptor Source: Rat brain cortical membranes or membranes from HEK293 cells stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).

-

Competitor: 5-Iodo-A-85380 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Nonspecific Determinate: Nicotine (100 µM final concentration).

-

Filtration: Brandel Cell Harvester or equivalent, with Whatman GF/C glass fiber filters, presoaked in 0.5% polyethylenimine.

-

Quantification: Liquid scintillation counter and scintillation cocktail.

B. Experimental Workflow

Figure 2. Workflow for the competitive radioligand binding assay.

C. Step-by-Step Methodology

-

Membrane Preparation: Homogenize rat forebrain tissue or harvested HEK-α4β2 cells in ice-cold buffer and centrifuge at ~40,000 x g for 20 minutes at 4°C. Resuspend the pellet and repeat. Finally, resuspend the washed membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: Prepare assay tubes in triplicate for:

-

Total Binding: Assay Buffer + [³H]epibatidine + Membrane suspension.

-

Nonspecific Binding (NSB): 100 µM Nicotine + [³H]epibatidine + Membrane suspension.

-

Competition: Serial dilutions of 5-Iodo-A-85380 + [³H]epibatidine + Membrane suspension.

-

-

Incubation:

-

Add all components to a final volume of 0.5 mL. Use a concentration of [³H]epibatidine near its Kd (e.g., 100 pM). Use approximately 50-100 µg of membrane protein per tube.

-

Incubate at room temperature for 4 hours to allow binding to reach equilibrium.[10]

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by vacuum filtration through the PEI-soaked GF/C filters using a cell harvester.

-

Wash the filters immediately with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand. Rationale: This step must be rapid to prevent dissociation of the ligand-receptor complex during washing.

-

-

Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

D. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Nonspecific Binding (DPM).

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of 5-Iodo-A-85380.

-

Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the Kᵢ, which represents the true binding affinity of the competitor, independent of assay conditions.[11][12]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]epibatidine) used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of 5-Iodo-A-85380's agonist activity by directly measuring the ion currents it evokes upon binding to α4β2 nAChRs expressed in a host cell line.

A. Materials

-

Cell Line: HEK293 cells stably transfected with human α4β2 nAChR subunits.[13]

-

External Solution (ECS): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.3 with KOH.

-

Agonist: 5-Iodo-A-85380 hydrochloride.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system for rapid solution exchange, inverted microscope, and data acquisition software.

B. Step-by-Step Methodology

-

Cell Preparation: Plate the HEK-α4β2 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration:

-

Position a coverslip in the recording chamber and perfuse with ECS.

-

Using the micromanipulator, approach a single cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane (observed as an increase in resistance), release the pressure to form a high-resistance (GΩ) seal.

-

Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.[14][15]

-

-

Voltage Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Using a rapid perfusion system, apply the ECS containing known concentrations of 5-Iodo-A-85380 to the cell for a short duration (e.g., 2-5 seconds).

-

Record the resulting inward current, which reflects the influx of cations through the opened nAChR channels.

-

-

Data Acquisition and Analysis:

-

Apply a range of 5-Iodo-A-85380 concentrations to generate a dose-response curve.

-

Plot the peak current amplitude as a function of the log agonist concentration.

-

Fit the data with a sigmoidal dose-response equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (Imax ), which reflects efficacy.

-

In Vivo Applications: Visualizing Receptors with SPECT

A primary application of 5-Iodo-A-85380 is its use as a radiotracer for in vivo imaging. When labeled with the gamma-emitting isotope Iodine-123 ([¹²³I]), it allows for the non-invasive visualization and quantification of α4β2 nAChR distribution and density in the living brain using SPECT.[5][6]

The tracer exhibits favorable properties for imaging, including rapid penetration of the blood-brain barrier, a high ratio of specific to nonspecific binding, and a distribution pattern consistent with known α4β2 receptor densities (highest in the thalamus).[6][14] This makes [¹²³I]5-I-A-85380 an invaluable tool for studying receptor changes in neuropsychiatric disorders and for assessing the target engagement of novel therapeutic compounds.

Figure 3. Conceptual workflow for in vivo SPECT imaging.

Conclusion

5-Iodo-A-85380 is a cornerstone ligand for the study of α4β2 nicotinic acetylcholine receptors. Its combination of picomolar affinity, excellent subtype selectivity, and utility as an in vivo imaging agent provides researchers with a robust tool to explore the role of these critical receptors in health and disease. The detailed protocols and theoretical framework provided in this guide offer a self-validating system for the accurate and reproducible characterization of this and other high-affinity nAChR ligands, empowering the next wave of discovery in cholinergic neuroscience.

References

-

Mukhin, A. G., Gundisch, D., Horti, A. G., Koren, A. O., Tamagnan, G., Kimes, A. S., Chambers, D., Fiedler, P., Kibat, P., Gündel, J., Siwanowicz, J., Gregg, R., Dannals, R. F., & London, E. D. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642–649. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff equation. CSPT Glossary. [Link]

-

Akinola, L., Papke, R. L., Pan, Y., Horenstein, N. A., Stokes, C., Damaj, M. I., & Navarro, H. A. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Journal of Psychopharmacology, 36(11), 1280–1293. [Link]

-

Akinola, L., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. ResearchGate. [Link]

- Le Novere, N., Grutter, T., & Changeux, J. P. (2002). Models of the extracellular domain of the nicotinic receptors and of agonist- and antagonist-binding sites. Proceedings of the National Academy of Sciences of the United States of America, 99(5), 3210–3215. (General reference for nAChR structure, not directly cited for 5-I-A-85380).

-

ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Akinola, L., Papke, R. L., Pan, Y., Horenstein, N. A., Stokes, C., Damaj, M. I., & Navarro, H. A. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. PubMed. [Link]

-

Xiao, Y., Fan, H., Zwart, R., Musachio, J. L., & Kellar, K. J. (2006). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 149(6), 790–800. [Link]

-

Mukhin, A. G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. PubMed. [Link]

-

Dart, M. J., & Abreo, M. A. (2000). Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor. Pharmacology & Therapeutics, 86(3), 281–295. [Link]

-

SciSpace. (n.d.). Insights into the structural determinants required for high-affinity binding of chiral cyclopropane-containing ligands to α4β2. SciSpace. [Link]

-

Kulak, J. M., et al. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. PubMed. [Link]

-

PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

-

Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. PubMed Central. [Link]

-

Paradiso, K. G., & Steinbach, J. H. (2003). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. The Journal of Neuroscience, 23(24), 8503–8512. [Link]

-

Axon Instruments. (n.d.). Patch-Clamp Protocol. axonguide.com. [Link]

-

Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]

-

Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Semantic Scholar. [Link]

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750. (General reference for nAChR importance).

-

Walsh Jr, R. M., et al. (2018). X-ray structure of the human α4β2 nicotinic receptor. Nature, 557(7704), 261–265. [Link]

-

Liu, Q., et al. (2019). Structural basis for α-bungarotoxin insensitivity of neuronal nicotinic acetylcholine receptors. PubMed Central. [Link]

-

Prince, R. J., & Sine, S. M. (2002). Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. The Journal of Biological Chemistry, 277(44), 41669–41675. [Link]

-

Zwart, R., et al. (2006). α4β2 Nicotinic Receptors with High and Low Acetylcholine Sensitivity: Pharmacology, Stoichiometry, and Sensitivity to Long-Term Exposure to Nicotine. Molecular Pharmacology, 70(2), 755–768. [Link]

-

Amazon Web Services. (n.d.). SUPPORTING INFORMATION. s3.amazonaws.com. [Link]

-

Gonzalez-Gutierrez, G., & Grosman, C. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(9), 1358. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. calculator.academy [calculator.academy]

- 13. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

The Selectivity Profile of 5-Iodo-A-85380: A Technical Guide for Probing Nicotinic Acetylcholine Receptor Subtypes

Abstract

5-Iodo-A-85380 is a potent nicotinic acetylcholine receptor (nAChR) agonist, derived from the natural product epibatidine. Its high affinity and remarkable selectivity for the α4β2 nAChR subtype have established it as an indispensable pharmacological tool. In its radiolabeled forms, such as [¹²⁵I]5-Iodo-A-85380, it serves as a superior ligand for in vitro binding assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] This guide provides a comprehensive overview of the selectivity profile of 5-Iodo-A-85380, detailed methodologies for its characterization, and insights into its functional consequences, designed for researchers, neuroscientists, and professionals in drug development.

Introduction: The Complex Landscape of Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] These pentameric receptors are assembled from a variety of subunits (α2-α10, β2-β4), giving rise to a vast array of subtypes with distinct pharmacological and physiological properties.[2] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the mammalian brain and is implicated in numerous physiological processes and pathological conditions, including nicotine addiction, pain perception, and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3]

The development of subtype-selective ligands is paramount for dissecting the specific roles of these receptor subtypes. 5-Iodo-A-85380, a structural analog of A-85380, emerged as a tool of immense value due to its exceptional affinity and selectivity for nAChRs containing the β2 subunit.[4][5] Its properties—low toxicity, rapid penetration of the blood-brain barrier, and high specific-to-nonspecific binding ratio—make it an ideal probe for both in vitro and in vivo applications.[4][6]

Core Directive: The Selectivity and Affinity Profile of 5-Iodo-A-85380

The defining characteristic of 5-Iodo-A-85380 is its profound selectivity for the α4β2 nAChR subtype over other nAChR subtypes. This selectivity is evident in both binding affinity (Kᵢ/Kd) and functional potency (EC₅₀).

Binding Affinity Profile

Binding assays, typically competition assays using radiolabeled ligands, reveal the affinity of a compound for a receptor. 5-Iodo-A-85380 exhibits picomolar affinity for the α4β2 subtype, which is orders of magnitude higher than for other subtypes.

| nAChR Subtype | Ligand/Preparation | Binding Affinity (Kᵢ or K_d) | Species | Fold Selectivity vs. α4β2 | Reference(s) |

| α4β2 | [¹²⁵I]5-Iodo-A-85380 | 10 - 12 pM (K_d) | Rat, Human | - | [5] |

| α3β4 | 5-Iodo-A-85380 | 51 nM (Kᵢ) | Rat | ~5,100-fold | [7] |

| α7 | 5-Iodo-A-85380 | 250 nM (Kᵢ) | Rat | ~25,000-fold | [7] |

| α6β2 | 5-Iodo-A-85380 | Potent, high affinity | Rat, Monkey | Lower than α4β2 | [8] |

| Muscle-type | 5-Iodo-A-85380 | 1400 nM (Kᵢ) | Rat | ~140,000-fold | [7] |

| Note: α6β2 indicates the potential presence of other subunits in the receptor complex. |

This remarkable selectivity is underscored by experiments in knockout mice; in mice lacking the β2 subunit, the specific binding of [¹²⁵I]5-Iodo-A-85380 is completely abolished, confirming its dependence on this subunit.[5]

Functional Potency and Efficacy Profile

Functional assays, such as two-electrode voltage clamp electrophysiology, measure the ability of a ligand to activate the receptor's ion channel. 5-Iodo-A-85380 is a potent agonist at β2-containing receptors.

| nAChR Subtype | Functional Assay | Potency (EC₅₀) | Efficacy | Species | Reference(s) |

| α4β2 | [³H]Dopamine Release | 12 - 35 nM | Agonist | Rat | [8] |

| α6β2 | [³H]Dopamine Release | 12 - 35 nM | Agonist | Rat | [8] |

| α3β4 | Ca²⁺ Influx | 1.6 µM | Agonist | Rat | [8] |

A critical insight into the pharmacology of 5-Iodo-A-85380 is its differential efficacy at the two stoichiometries of the α4β2 receptor. The α4β2 nAChR can exist in two functional forms: a high-sensitivity (HS) isoform with a (α4)₂(β2)₃ stoichiometry and a low-sensitivity (LS) isoform with a (α4)₃(β2)₂ stoichiometry.[3] 5-Iodo-A-85380 acts as a full agonist on the high-sensitivity (HS) α4(2)β2(3) nAChRs and a partial agonist on the low-sensitivity (LS) α4(3)β2(2) nAChRs.[3][9] This functional selectivity provides a powerful method to investigate the distinct physiological roles of these two α4β2 receptor populations.

Methodologies for Characterization

Accurate characterization of a ligand's selectivity profile relies on robust and well-validated experimental protocols. Here, we detail the core methodologies for determining the binding affinity and functional potency of compounds like 5-Iodo-A-85380.

Radioligand Binding Assays

These assays quantify the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from the receptor.

Caption: Workflow for nAChR Competitive Radioligand Binding.

A. Membrane Preparation (from tissue or cultured cells) [7][10]

-

Homogenization: Homogenize brain tissue (e.g., rat cortex) or cell pellets expressing the nAChR subtype of interest in 20 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

-

Rationale: Tris provides a stable pH environment. EDTA chelates divalent cations that can activate proteases, while the protease inhibitor cocktail provides broad-spectrum protection against protein degradation.

-

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands and cytosolic components.

-

Final Preparation: Resuspend the final membrane pellet in Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method like the BCA assay. Aliquot and store at -80°C.

B. Assay Procedure (96-well plate format) [7]

-

Plate Setup: Prepare a 96-well plate with the following additions for a final volume of 250 µL:

-

Total Binding: 50 µL Assay Buffer + 50 µL [¹²⁵I]5-Iodo-A-85380 + 150 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 100 µM nicotine or 10 µM epibatidine) + 50 µL [¹²⁵I]5-Iodo-A-85380 + 150 µL membrane suspension.

-

Self-Validation: The NSB wells are critical for determining the amount of radioligand that binds to non-receptor components (like the filter), ensuring that the calculated specific binding is accurate.

-

-

Competition: 50 µL of the test compound (e.g., unlabeled 5-Iodo-A-85380 at various concentrations) + 50 µL [¹²⁵I]5-Iodo-A-85380 + 150 µL membrane suspension.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation. The duration should be sufficient to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce NSB) using a cell harvester.

-

Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

Generate IC₅₀ Curve: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/K_d)

-

Where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the function of ion channels expressed in large cells, most commonly Xenopus laevis oocytes.[11] It allows for the precise control of the cell's membrane potential while measuring the currents elicited by the application of an agonist.

Caption: Workflow for nAChR Characterization using TEVC.

A. Oocyte Preparation and Expression

-

Oocyte Harvesting: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis.

-

Defolliculation: Treat with collagenase to remove the follicular layer, then manually separate individual stage V-VI oocytes.

-

cRNA Microinjection: Inject oocytes with a precise mixture and ratio of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

-

Expertise: The ratio of injected cRNAs is critical. For α4β2 receptors, a 1:10 (α4:β2) ratio favors the expression of the high-sensitivity (HS) (α4)₂(β2)₃ isoform, while a 10:1 ratio favors the low-sensitivity (LS) (α4)₃(β2)₂ isoform.[12]

-

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in a modified Barth's solution to allow for receptor expression and insertion into the plasma membrane.

B. Electrophysiological Recording [13][14]

-

Setup: Place a single oocyte in a small-volume recording chamber continuously perfused with Ringer's solution.

-

Electrode Impalement: Carefully impale the oocyte with two glass microelectrodes (filled with 3M KCl, resistance 0.5-2.0 MΩ). One electrode measures the membrane potential (Voltage Electrode), and the other injects current (Current Electrode).

-

Voltage Clamp: Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a negative holding potential, typically between -50 mV and -70 mV.

-

Causality: Holding the membrane potential constant allows the direct measurement of current flowing through the ion channels when they are opened by the agonist, as per Ohm's law (I = V/R).

-

-

Agonist Application: Apply the agonist (5-Iodo-A-85380) at various concentrations to the oocyte via the perfusion system.

-

Recording: Record the inward current elicited by the agonist application. Wash the agonist out with Ringer's solution until the current returns to baseline before applying the next concentration.

C. Data Analysis

-

Measurement: Measure the peak amplitude of the inward current for each agonist concentration.

-

Normalization: Normalize the responses to the maximal current elicited by a saturating concentration of a reference full agonist, such as acetylcholine (ACh), in the same oocyte. This controls for variability in receptor expression levels between oocytes.

-

Dose-Response Curve: Plot the normalized current against the log concentration of 5-Iodo-A-85380.

-

Curve Fitting: Fit the data to the Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximal efficacy (Iₘₐₓ ) relative to the reference agonist.[15]

Conclusion: A Precision Tool for Nicotinic Research

5-Iodo-A-85380 stands out as a ligand of exceptional utility. Its combination of picomolar affinity, high selectivity for β2-containing nAChRs, and differential efficacy at distinct α4β2 stoichiometries provides researchers with a precision tool to explore the multifaceted roles of these receptors in the brain. The robust methodologies of radioligand binding and two-electrode voltage clamp, when executed with the rigor described in this guide, allow for a thorough and reliable characterization of this and other novel nAChR ligands. Understanding the detailed selectivity profile of such compounds is not merely an academic exercise; it is a foundational requirement for developing novel therapeutics that can selectively target specific nAChR subtypes to treat a range of debilitating neurological and psychiatric disorders.

References

-

Sharples, C. G., et al. (2000). Functional responses and subunit composition of presynaptic nicotinic receptor subtypes explored using the novel agonist 5-iodo-A-85380. The Journal of Neuroscience, 20(8), 2783-2792. [Link]

-

Akinola, L., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Journal of Psychopharmacology, 36(11), 1280-1293. [Link]

-

Mukhin, A. G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642-649. [Link]

-

Kulak, J. M., et al. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. Journal of Neurochemistry, 81(2), 403-406. [Link]

-

Damaj, M. I., et al. (2022). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Journal of Psychopharmacology, 36(11), 1280-1293. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

-

Mukhin, A. G., et al. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular Pharmacology, 57(3), 642-649. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Vaupel, D. B., et al. (1998). In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Neuroreport, 9(10), 2311-2317. [Link]

-

Zwart, R., et al. (2006). alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine. Molecular Pharmacology, 70(1), 31-37. [Link]

-

Brody, D. L., et al. (2004). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Molecular Pharmacology, 66(5), 1329-1337. [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [Link]

-

Brody, D. L., et al. (2006). Greater Nicotinic Acetylcholine Receptor Density in Smokers Than in Nonsmokers: A PET Study with 2-¹⁸F-FA-85380. Journal of Nuclear Medicine, 47(4), 643-649. [Link]

-

Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

-

Salamone, F. N., et al. (1999). Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. Journal of Physiology-Paris, 93(5-6), 407-415. [Link]

-

Fendler, K., et al. (2005). The Use of Xenopus laevis Oocytes for the Functional Characterization of Heterologously Expressed Membrane Proteins. Current Topics in Membranes, 55, 1-38. [Link]

-

Taly, A., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63. [Link]

-

Van-Elk, R., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2736-2746. [Link]

-

Zhang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55124. [Link]

-

Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Multi Channel Systems. [Link]

-

A-M. F. Garcia-ratés, S., et al. (2011). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. PLoS ONE, 6(1), e16037. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies Support. [Link]

-

Sykes, D. A., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]

-

Richards, C. I., et al. (2012). Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties. Journal of Pharmacology and Experimental Therapeutics, 341(2), 365-376. [Link]

-

ResearchGate. (n.d.). Dose-response curves for agonists and partial agonists in the presence... ResearchGate. [Link]

Sources

- 1. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

- 3. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-A-85380: A Senior Application Scientist's Guide to High-Affinity α4β2 Nicotinic Acetylcholine Receptor Mapping

This technical guide provides a comprehensive overview of 5-Iodo-A-85380, a pivotal radioligand for the selective mapping of α4β2 nicotinic acetylcholine receptors (nAChRs). Designed for researchers, neuroscientists, and professionals in drug development, this document delves into the fundamental principles, detailed experimental protocols, and data analysis techniques essential for leveraging this powerful tool in neuroscience research.

Introduction: The Significance of α4β2 Nicotinic Acetylcholine Receptors and the Need for Precision Probes

Nicotinic acetylcholine receptors, a family of ligand-gated ion channels, are integral to a vast array of physiological processes within the central nervous system, including cognitive function, reward pathways, and attention. The α4β2 subtype is the most abundant nAChR in the brain and is a key target in the study of nicotine addiction, Alzheimer's disease, Parkinson's disease, and various psychiatric disorders.[1][2] The development of selective radioligands is paramount for the accurate in vitro and in vivo characterization of these receptors, enabling a deeper understanding of their distribution, density, and role in disease.

5-Iodo-A-85380 has emerged as a superior radioligand for this purpose due to its exceptional properties. It exhibits picomolar affinity and high selectivity for the α4β2 nAChR subtype over other nAChR subtypes.[3] Furthermore, its favorable in vivo characteristics, including low toxicity, rapid penetration of the blood-brain barrier, and a high ratio of specific to nonspecific binding, make it an invaluable tool for both preclinical and clinical research.[1][3]

Section 1: Physicochemical and Pharmacological Properties of 5-Iodo-A-85380

5-Iodo-A-85380, chemically known as 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine, is a radioiodinated analog of the potent nAChR agonist A-85380. The introduction of an iodine atom allows for radiolabeling with isotopes such as Iodine-125 (¹²⁵I) for in vitro autoradiography and Iodine-123 (¹²³I) for in vivo Single Photon Emission Computed Tomography (SPECT) imaging.[3][4]

Binding Affinity and Selectivity

The defining characteristic of 5-Iodo-A-85380 is its remarkable affinity and selectivity for the α4β2 nAChR. The table below summarizes its binding affinities (Ki) for various nAChR subtypes, highlighting its superiority over other commonly used radioligands like epibatidine.

| Receptor Subtype | 5-Iodo-A-85380 Ki (nM) | Epibatidine Ki (nM) | Reference |

| α4β2 | 0.01 - 0.05 | 0.01 - 0.1 | [3] |

| α3β4 | >1000 | ~1 | [3] |

| α7 | >1000 | ~10 | [3] |

| Muscle-type | >1000 | ~0.5 | [3] |

Table 1: Comparative binding affinities of 5-Iodo-A-85380 and epibatidine for various nAChR subtypes.

This high selectivity minimizes off-target binding, ensuring that the observed signal in receptor mapping studies accurately reflects the distribution of α4β2 nAChRs.

In Vivo Pharmacokinetics

In vivo studies have demonstrated that [¹²⁵I]5-I-A-85380 rapidly enters the brain after intravenous administration, with peak uptake occurring within an hour.[1] The regional distribution of the radioligand correlates well with the known density of α4β2 nAChRs, with the highest accumulation observed in the thalamus and lower levels in the cerebellum, which is often used as a reference region for estimating non-specific binding.[1][4]

Section 2: Synthesis and Radiolabeling of [¹²⁵I]5-I-A-85380

The synthesis of [¹²⁵I]5-I-A-85380 involves a two-step process: the synthesis of a stable precursor followed by radioiodination. The most common precursor is a trialkylstannyl derivative, such as 5-(tributylstannyl)-A-85380, which allows for a high-yield, specific-activity radioiodination reaction.[5][6]

Synthesis of the 5-(Tributylstannyl)-A-85380 Precursor

The synthesis of the tributyltin precursor is a critical step that requires careful execution to ensure high purity. A general synthetic scheme is outlined below. The synthesis of the precursor 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is a known compound and can be sourced commercially.

Sources

- 1. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autoradiography Technique for Tissue Analysis - JoVE Journal [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of 5-Iodo-A-85380

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted development of 5-Iodo-A-85380 (5IA). Initially conceptualized as a radioiodinated analog of the potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist A-85380, this molecule has emerged as an indispensable tool in neuroscience. Its high affinity and selectivity for the α4β2 nAChR subtype have established it as a premier radioligand for in vitro binding assays and a gold-standard tracer for in vivo imaging via Single Photon Emission Computed Tomography (SPECT). This document details the strategic chemical synthesis and radiosynthesis, delves into its complex pharmacological profile, provides validated experimental protocols for its application, and discusses its significant impact on the study of neurodegenerative diseases and nicotine addiction.

Introduction: The Quest for a Selective Nicotinic Ligand

The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[1] Among the numerous subtypes, the α4β2 nAChR is the most abundant in the brain, playing pivotal roles in cognitive processes such as learning, memory, and attention.[1][2] Dysfunction of this receptor system is implicated in a range of pathologies including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]

This central role makes the α4β2 nAChR a prime target for therapeutic intervention and diagnostic imaging.[5] However, the development of subtype-selective ligands has been a significant challenge.[4][6] Early ligands often suffered from a lack of specificity, off-target effects, or poor pharmacokinetic properties. The development of A-85380 marked a significant step forward, offering high affinity and selectivity for the α4β2 subtype.[7][8] To leverage this selectivity for in vitro and in vivo visualization, a suitable analog for radioiodination was required. This led to the strategic design and synthesis of 5-Iodo-A-85380 (5IA), a compound that retains the parent molecule's potent pharmacology while incorporating an iodine atom for radiolabeling, thereby creating a superior tool for probing the intricacies of the α4β2 nAChR system.[9]

Chemical Development and Synthesis

The creation of 5-Iodo-A-85380 is a testament to rational drug design, building upon the established scaffold of A-85380. The synthetic strategy involves two core phases: the synthesis of a stable, iodinatable precursor and the subsequent radioiodination to produce the final tracer.

Synthesis of the 5-Bromo Precursor

The most common route to [¹²³I]5-I-A-85380 involves a halogen exchange reaction on a bromo-precursor. This precursor, 3-((2S)-2-Azetidinylmethoxy)-5-bromo-pyridine, is synthesized via a Mitsunobu reaction, a powerful method for forming carbon-oxygen bonds with inversion of stereochemistry.[10][11]

Rationale for Experimental Choices:

-

(S)-1-Boc-2-azetidinemethanol is chosen as the chiral starting material to ensure the final product has the correct stereochemistry, which is critical for high-affinity receptor binding. The Boc protecting group is essential to prevent side reactions with the azetidine nitrogen.

-

5-Bromo-3-hydroxypyridine is the key coupling partner, providing the pyridine core with a bromine atom at the 5-position. Bromine is an excellent leaving group for subsequent radioiodination via nucleophilic exchange.[2][9]

-

The Mitsunobu reaction (using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)) is employed because it proceeds under mild conditions and reliably couples the alcohol and phenol moieties to form the desired ether linkage.[10][12]

-

An acidic deprotection step (e.g., using HCl) is required to remove the Boc group, yielding the final precursor.

Diagram: Synthesis of 5-Bromo-A-85380 Precursor

Caption: Synthetic pathway for the 5-bromo precursor of 5-Iodo-A-85380.

Radiosynthesis of [¹²³I]5-I-A-85380

The introduction of the iodine-123 radionuclide is the critical final step. Modern methods utilize transition metal-mediated reactions, which offer high efficiency and radiochemical purity under mild conditions. A nickel(0)-mediated approach has proven highly effective.[3]

Rationale for Experimental Choices:

-

Iodine-123 ([¹²³I]) is selected for SPECT imaging due to its favorable decay characteristics: a 13.2-hour half-life and emission of 159 keV gamma photons, which are ideal for detection with standard gamma cameras.[13] For in vitro assays, the longer-lived Iodine-125 ([¹²⁵I]) is used.

-

A Nickel(0)-mediated reaction facilitates the oxidative addition into the aryl C-Br bond, followed by an exchange with radioiodide and reductive elimination to form the final product. This method is highly efficient for heteroaryl bromides.[3]

-

The reaction is performed under no-carrier-added (NCA) conditions to achieve high specific activity, which is crucial for imaging studies to avoid saturating the target receptors with non-radioactive ligand.[14]

Experimental Protocol: Nickel-Mediated Radioiodination of 5-Bromo-A-85380

This protocol is a self-validating system designed for high radiochemical yield and purity.

-

Preparation: In a shielded hot cell, prepare a reaction vial containing the 5-Bromo-A-85380 precursor (typically 0.5-1.0 mg) and the nickel(0) catalyst system.

-

Radioiodide Addition: Add no-carrier-added Na[¹²³I] (typically 185-370 MBq) in a minimal volume of aqueous solution.

-

Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (10-20 minutes). The progress can be monitored by radio-TLC.

-

Quenching: Cool the vial and quench the reaction by adding the initial mobile phase for HPLC purification.

-

Purification: Inject the reaction mixture onto a reverse-phase HPLC system (e.g., C18 column) to separate the radiolabeled product from unreacted precursor and radioactive impurities.

-

Formulation: Collect the HPLC fraction containing [¹²³I]5-I-A-85380. Remove the organic solvent under a stream of nitrogen and reformulate in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Confirm radiochemical purity (>95%) using analytical HPLC. Determine the specific activity by comparing the radioactivity to the mass of the product, quantified via a standard curve on a UV-HPLC detector.

Table 1: Physicochemical Properties of 5-Iodo-A-85380

| Property | Value | Source |

| Chemical Formula | C₉H₁₁IN₂O | [14] |

| Molecular Weight | 290.10 g/mol (free base) | [14] |

| Appearance | Off-white powder (as HCl salt) | [14] |

| Solubility (HCl salt) | Water: 22 mg/mL | [14] |

| Storage (HCl salt) | 2-8°C | [14] |

Pharmacological Profile: A Tale of Two Affinities

The pharmacological utility of 5-Iodo-A-85380 stems from its potent and selective interaction with the α4β2 nAChR. A key insight into its mechanism is the understanding that α4β2 receptors exist in two primary stoichiometries in the brain, each with a different sensitivity to agonists.[2][15]

-

(α4)₂(β2)₃: A pentamer with two α4 and three β2 subunits. This is the high-sensitivity (HS) isoform.

-

(α4)₃(β2)₂: A pentamer with three α4 and two β2 subunits. This is the low-sensitivity (LS) isoform.

5-Iodo-A-85380 exhibits differential efficacy at these two stoichiometries. It acts as a full agonist at the high-sensitivity (HS) α4(2)β2(3) receptors and a partial agonist at the low-sensitivity (LS) α4(3)β2(2) receptors.[4][6] This nuanced activity profile is critical for interpreting its behavioral and physiological effects.

Furthermore, its selectivity for the α4β2 subtype over other nAChRs is remarkable, making it a clean pharmacological probe.[9]

Diagram: Mechanism of Action at the α4β2 nAChR

Caption: 5-Iodo-A-85380 acts as a full agonist at high-sensitivity α4β2 nAChRs.

Table 2: Comparative Binding Affinity and Selectivity

| Receptor Subtype | Ligand | Affinity (Ki or Kd) | Selectivity vs. α4β2 | Source |

| α4β2 (rat brain) | [¹²⁵I]5-I-A-85380 | 10 pM (Kd) | - | [9] |